molecular formula C12H17NO3 B12901721 1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 913741-96-5

1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12901721
CAS No.: 913741-96-5
M. Wt: 223.27 g/mol
InChI Key: YGTBKVIYCFBZBH-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction is often catalyzed by a Lewis acid under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. For example, the compound may inhibit certain enzymes, thereby altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

913741-96-5

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H17NO3/c14-11-5-9(12(15)16)6-13(11)10-4-7-1-2-8(10)3-7/h7-10H,1-6H2,(H,15,16)

InChI Key

YGTBKVIYCFBZBH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3CC(CC3=O)C(=O)O

Origin of Product

United States

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